Aplysinamisine I
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150417-67-7 |
|---|---|
Molecular Formula |
C16H17Br2N5O4 |
Molecular Weight |
503.1 g/mol |
IUPAC Name |
(6R)-N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H17Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h2-3,5,7,13,24H,4,6H2,1H3,(H,20,25)(H3,19,21,22)/b3-2+/t13-,16?/m0/s1 |
InChI Key |
RPBHRSIJJYCYKG-KFALPHBMSA-N |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
Isomeric SMILES |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NC/C=C/C3=CN=C(N3)N)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
Synonyms |
aplysinamisine I aplysinamisine-I |
Origin of Product |
United States |
Natural Occurrence and Ecological Context of Aplysinamisine I
Identification of Aplysinamisine I in Marine Sponge Genera
This compound is a bromotyrosine-derived alkaloid that has been identified in several species of marine sponges, primarily within the genus Aplysina. These compounds are part of a diverse group of secondary metabolites produced by sponges of the order Verongida. mdpi.com
The genus Aplysina is a well-documented source of a wide variety of brominated alkaloids, including this compound. mdpi.com Research has specifically identified this compound and its analogs in several Aplysina species:
Aplysina cauliformis : This Caribbean sponge is a known producer of this compound, along with its related compounds, Aplysinamisine II and III. nih.gov Studies on A. cauliformis collected in Puerto Rico led to the isolation and structural elucidation of these novel alkaloids. nih.gov It is considered the single most abundant sponge species on Caribbean coral reefs. psu.edu
Aplysina aerophoba : While this species is a significant producer of various brominated compounds, the presence of this compound is also noted in the broader context of the chemical diversity within the Aplysina genus. mdpi.comresearchgate.net
Aplysina cavernicola : This Mediterranean sponge is known for producing a diverse array of bromo-spiroisoxazoline alkaloids. nih.govacs.org While specific mention of this compound is less direct, the chemical profile of this species is closely related to other Aplysina species known to produce it. nih.govacs.org
Aplysina fulva : Samples of A. fulva from the Brazilian coast and the South Atlantic Bight have been found to contain aplysinamisin-1. windows.net
Beyond the Aplysina genus, this compound has also been reported in other marine invertebrates:
Callyspongia tenerrima : This species of marine sponge has been identified as a source of this compound. nih.gov
Suberea clavata : While not a primary source, the related compound Aplysinamisine II has been isolated from Suberea clavata, indicating the potential for similar biosynthetic pathways in this genus. griffith.edu.au
Table 1: Marine Sponge Species Reported to Contain this compound and Related Compounds
| Species Name | Compound(s) Identified | Geographic Location of Collection |
|---|---|---|
| Aplysina cauliformis | This compound, II, III | Puerto Rico nih.gov |
| Aplysina fulva | Aplysinamisin-1 | Brazilian Coast, South Atlantic Bight windows.net |
| Callyspongia tenerrima | This compound | Not specified in provided context nih.gov |
| Suberea clavata | Aplysinamisine II | Not specified in provided context griffith.edu.au |
Geographic Distribution and Habitat Associations of this compound-Producing Organisms
Sponges of the genus Aplysina are commonly found on reefs in the Caribbean. researchgate.net Specifically, Aplysina cauliformis, a primary source of this compound, is a highly abundant species on Caribbean coral reefs. psu.edu The genus Aplysina has a broad distribution, with species found in the Mediterranean Sea, the Caribbean, the Pacific Coast of Mexico, and along the Brazilian coast. mdpi.com
Callyspongia tenerrima has been documented in the Bahamas and the United States. spongeguide.org Sponges of the genus Suberea are found in shallow temperate and tropical waters worldwide, including the coasts of Australia, the Indo-Pacific, the Caribbean, and the Red Sea. griffith.edu.aumdpi.com
Symbiotic Microorganisms and Their Putative Role in this compound Production
The production of secondary metabolites in sponges is a complex process that is often attributed to the sponge itself, its associated microbial symbionts, or a combination of both. nih.govjmicrobiol.or.kr Sponges in the genus Aplysina are known to have a high abundance of symbiotic microorganisms. psu.edu
The microbial communities associated with sponges are incredibly diverse and include phyla such as Chloroflexi. nih.govnih.gov Specifically, the bacterium Pseudovibrio denitrificans has been identified as a producer of bromotyrosine-derived alkaloids, a class of compounds that includes this compound. mdpi.comrsc.org Cultures of Pseudovibrio denitrificans isolated from the sponge Arenosclera brasiliensis were found to produce aplysinamisine II, among other related alkaloids. rsc.org This finding provides strong evidence that symbiotic bacteria are capable of synthesizing these complex molecules. rsc.org Pseudovibrio species are frequently isolated from various marine invertebrates, including sponges. researchgate.net
The relationship between the sponge host and its microbial symbionts is crucial for the production of many specialized metabolites. jmicrobiol.or.kr While some studies suggest that the sponge itself is primarily responsible for the production of certain alkaloids, other research has demonstrated the biosynthetic capabilities of the associated bacteria. psu.edumdpi.comrsc.org The presence of bromotyrosine alkaloids in both the sponge tissue and in cultures of their symbiotic bacteria suggests a complex interaction where the bacteria may be the true producers, or where both the host and the symbiont play a role in the biosynthesis. researchgate.netmdpi.comrsc.org The discovery of Aplysinamisine II production by Pseudovibrio denitrificans highlights the significant contribution of microbial symbionts to the chemical diversity of their sponge hosts. mdpi.comrsc.org
Isolation and Advanced Analytical Methodologies for Aplysinamisine I
Extraction Techniques from Marine Biological Matrices
The initial step in isolating Aplysinamisine I involves its extraction from the sponge tissue. Marine sponges like those of the genus Aplysina are known to produce a diverse array of secondary metabolites. researchgate.net A systematic and efficient extraction protocol is crucial to obtain a crude extract enriched with the target compound while minimizing the co-extraction of interfering substances.
A common procedure begins with the preservation of the collected sponge, typically by freezing, to maintain the chemical integrity of its metabolites. The frozen material is then lyophilized (freeze-dried) to remove water, yielding a dry, porous material that is easier to handle and extract. researchgate.net
An effective method for obtaining this compound is Accelerated Solvent Extraction (ASE), which utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption. The ground, freeze-dried sponge material is subjected to sequential extraction with solvents of increasing polarity. researchgate.net This gradient polarity approach allows for a preliminary fractionation of the metabolites. A typical sequential extraction protocol is detailed in Table 1.
| Step | Solvent System | Purpose | Yield (Example) |
| 1 | Heptane | Removes nonpolar lipids and fats | 0.17 g |
| 2 | Ethanol:Ethyl Acetate (B1210297) (5:1 v/v) | Extracts compounds of intermediate polarity | 0.97 g |
| 3 | Methanol | Extracts polar compounds, including this compound | Not specified |
| This interactive table summarizes a sequential extraction process used for isolating compounds from Aplysina sponge tissue, based on a reported study. researchgate.net |
This process yields several extracts, with the more polar fractions, particularly the methanolic extract, containing the bromotyrosine alkaloids, including this compound.
Chromatographic Separation and Purification Strategies
The crude extracts obtained from the sponge are complex mixtures containing numerous compounds. Therefore, chromatographic techniques are essential to separate and purify this compound. This is typically a multi-step process, beginning with preparative, low-resolution techniques and progressing to high-resolution methods.
High-Performance Liquid Chromatography (HPLC) is a fundamental high-resolution technique for the final purification of natural products like this compound. nih.govresearchgate.net Given the polar nature of bromotyrosine alkaloids, reversed-phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system.
For the purification of this compound, a gradient elution is typically employed, starting with a high proportion of an aqueous solvent (like water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent (such as acetonitrile or methanol). This process separates compounds based on their hydrophobicity. The fractions are collected and monitored, often using a photodiode array (PDA) detector, which provides UV-Vis spectra of the eluting compounds, aiding in the identification of the characteristic chromophores of bromotyrosine derivatives. researchgate.net
Before the final purification by HPLC, preliminary fractionation of the crude extract is often performed using preparative, low-pressure chromatographic methods to reduce the complexity of the mixture. Vacuum Liquid Chromatography (VLC) is a widely used technique for this purpose due to its simplicity, efficiency, and ability to handle large amounts of extract. mdpi.comnih.gov
In a typical VLC separation of a methanolic extract from an Aplysina sponge, a C18-functionalized silica gel is used as the stationary phase in a sintered glass funnel. mdpi.com The extract is loaded onto the column, and elution is carried out by applying a vacuum and passing a sequence of solvents with decreasing polarity (e.g., from 100% water to 100% methanol, and then to less polar solvents like dichloromethane). mdpi.comup.ac.za Fractions are collected based on changes in solvent polarity, and similar fractions (as determined by Thin Layer Chromatography, TLC) are combined. This initial separation yields enriched fractions, one of which will contain this compound, making the subsequent HPLC purification more efficient.
Spectroscopic Techniques for Structural Elucidation
Once this compound is isolated in its pure form, its chemical structure is determined using a combination of powerful spectroscopic methods. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the planar structure of novel organic molecules. imedpub.comresearchgate.net A suite of 1D and 2D NMR experiments is required to piece together the molecular framework of this compound.
1D NMR: The fundamental experiments are the proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H NMR spectrum provides information on the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃), which can be further clarified using experiments like Distortionless Enhancement by Polarization Transfer (DEPT). analis.com.my
2D NMR: To establish the connectivity between atoms, a series of 2D NMR experiments are performed. These experiments are crucial for assembling the molecular structure from the individual NMR signals. Key 2D NMR techniques used for this compound and related alkaloids include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds, revealing adjacent protons. analis.com.my
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). analis.com.mynih.gov
Through careful analysis of these NMR datasets, the planar structure of this compound, including its unique spiroisoxazoline moiety, was determined and later revised. researchgate.net
Mass Spectrometry (MS) is an essential analytical technique that provides the molecular weight of a compound and offers structural information through fragmentation analysis. researchgate.net For natural products like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used, as they can ionize the molecule without causing significant decomposition, allowing for the accurate determination of its molecular weight from the resulting molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). researchgate.net
The presence of bromine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This isotopic signature is a key indicator for the presence and number of bromine atoms in the molecule. researchgate.net
Tandem Mass Spectrometry (MS/MS or MS²) provides further structural details. In an MS/MS experiment, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.govnih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure, providing valuable clues about its substructures and functional groups, which helps to confirm the structural assignments made by NMR. core.ac.uk
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
The determination of a chiral molecule's absolute configuration is a critical step in its structural elucidation. Electronic Circular Dichroism (ECD) has become a powerful and reliable tool for assigning the absolute stereochemistry of natural products, including complex marine alkaloids like this compound. nih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, which produces a unique spectrum based on its three-dimensional structure. nih.gov
The modern approach to absolute configuration assignment using ECD involves a comparison between the experimentally measured spectrum and spectra generated through quantum chemical calculations. nih.gov The process typically involves these key steps:
Conformational Analysis : The first step is a thorough computational search for all possible stable conformations of the molecule. This is often performed using molecular mechanics force-field methods. nih.gov
Geometry Optimization : The identified low-energy conformers are then subjected to further geometry optimization using higher-level theories, such as Density Functional Theory (DFT). researchgate.net
ECD Spectra Calculation : Using Time-Dependent Density Functional Theory (TDDFT), the ECD spectra for each stable conformer of both possible enantiomers (e.g., R and S configurations) are calculated. nih.gov
Boltzmann Weighting : The individual calculated spectra of the conformers are averaged based on their relative Boltzmann populations to generate a final, composite theoretical ECD spectrum for each enantiomer. nih.gov
Comparison and Assignment : The experimental ECD spectrum of the isolated natural product is then compared with the calculated spectra. The absolute configuration is assigned to the enantiomer whose calculated spectrum shows the best match with the experimental one. nih.gov
This computational approach provides deep insight into the molecular structure and the electronic transitions responsible for the observed Cotton effects, making it a definitive method for assigning the absolute configuration of complex chiral molecules that may lack suitable crystals for X-ray crystallography. nih.govrsc.org
Targeted Isolation and Dereplication Approaches
Modern natural product discovery has shifted from laborious bioassay-guided fractionation of all components in an extract towards more efficient, targeted strategies. These approaches, known as dereplication, aim to rapidly identify known compounds at an early stage, allowing researchers to focus their efforts on isolating novel or highly bioactive molecules. scienceopen.comuq.edu.au This avoids the time-consuming rediscovery of common or previously characterized substances.
Molecular Networking in Natural Product Discovery
Molecular networking has emerged as a revolutionary dereplication strategy in natural product research. scienceopen.com This computational method utilizes tandem mass spectrometry (MS/MS) data to organize and visualize the chemical constituents of complex mixtures, such as a crude extract from a marine sponge. scienceopen.com The core principle of molecular networking is that structurally similar molecules will exhibit similar fragmentation patterns in MS/MS analysis. scienceopen.com
The workflow involves acquiring MS/MS data from the extract and processing it through a platform like the Global Natural Products Social Molecular Networking (GNPS) environment. uq.edu.au The platform clusters molecules with similar fragmentation spectra into families, which are visualized as a network map. scienceopen.com By including MS/MS data from known compounds (such as this compound) or searching against spectral libraries, researchers can quickly identify the presence and structural variants of known molecules within the extract. uq.edu.au This approach accelerates the identification of known compounds and can highlight clusters of potentially new, structurally related analogues for targeted isolation. nih.gov
Virtual Screening as a Tool for Bioactive Compound Identification
Virtual screening is a powerful computational technique used to search large libraries of chemical structures to identify molecules that are most likely to bind to a specific biological target, such as a protein or enzyme. e3s-conferences.org This in silico method allows for the rapid and cost-effective prioritization of compounds for experimental testing, significantly narrowing the field of potential drug candidates. nih.gov There are two primary approaches to virtual screening:
Structure-Based Virtual Screening (SBVS) : This method requires the three-dimensional (3D) structure of the biological target, which is typically determined by X-ray crystallography or NMR spectroscopy. frontiersin.org Computer algorithms then "dock" candidate molecules from a database into the target's binding site, calculating a score based on the predicted binding affinity and orientation. e3s-conferences.org Molecules with the best scores are selected for further investigation.
Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, LBVS can be used. frontiersin.org This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. A computational model, or pharmacophore, is built based on the essential structural and chemical features of these known active ligands. This model is then used to search databases for other molecules that possess similar features. frontiersin.org
For a compound like this compound, virtual screening could be used to predict its potential biological targets or to search for other natural products with similar predicted bioactivity. nih.gov
Principles of Analytical Method Validation for this compound Quantification
Before an analytical method can be used for the reliable quantification of this compound in a sample (e.g., a purified fraction or a biological matrix), it must undergo a rigorous validation process. researchgate.net Method validation provides documented evidence that the procedure is suitable for its intended purpose. gavinpublishers.com This process is governed by guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). mdpi.comnih.gov Key parameters are assessed to ensure the method's performance. gavinpublishers.com
Specificity and Selectivity Assessment
Specificity and selectivity are critical parameters that define an analytical method's ability to measure the analyte of interest accurately and without interference. gavinpublishers.com
Selectivity refers to the ability of the method to distinguish and quantify the analyte (this compound) in the presence of other components that are expected to be in the sample, such as impurities, degradation products, or matrix components. nih.gov
Specificity is considered the ultimate degree of selectivity. researchgate.net A specific method is one that produces a response for only a single analyte, ensuring that the measured signal is unambiguously attributable to this compound. nih.gov
In practice, for a chromatographic method like HPLC, selectivity is assessed by analyzing blank samples (matrix without the analyte) and spiked samples (matrix with a known amount of this compound). The absence of interfering peaks at the retention time of this compound in the blank chromatogram demonstrates selectivity.
Accuracy and Precision Determination
Accuracy and precision are fundamental to demonstrating the reliability of a quantitative method. nih.gov
Accuracy refers to the closeness of the measured value to the true or accepted reference value. nih.gov It is typically evaluated by performing recovery studies. A known amount of this compound is added to a blank matrix, and the sample is analyzed. The accuracy is expressed as the percentage of the analyte recovered by the assay. nih.gov
Precision describes the closeness of agreement (or degree of scatter) among a series of measurements obtained from multiple analyses of the same homogeneous sample under the prescribed conditions. researchgate.net Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability (Intra-day precision) : The precision obtained over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision) : The precision evaluated within the same laboratory but on different days, with different analysts, or different equipment. researchgate.net
The following tables provide examples of data that would be generated during the validation of a hypothetical quantitative assay for this compound.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 5.0 | 4.95 | 99.0 |
| 25.0 | 25.40 | 101.6 |
| 50.0 | 49.85 | 99.7 |
| Concentration (µg/mL) | Assay Level | Intra-day Precision (RSD, %) (n=6) | Inter-day Precision (RSD, %) (n=6) |
|---|---|---|---|
| 5.0 | Low QC | 1.8 | 2.5 |
| 25.0 | Medium QC | 1.2 | 1.9 |
| 50.0 | High QC | 0.9 | 1.5 |
Evaluation of Detection and Quantification Limits
The establishment of detection and quantification limits is a critical aspect of analytical method validation, ensuring the reliability and robustness of quantitative data. The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with precision. The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.
For this compound, quantitative studies have been conducted, notably in the analysis of its concentration in sponge tissues. Research on the temporal production of secondary metabolites in the sponge Aplysina aerophoba involved the quantification of this compound using high-performance liquid chromatography (HPLC). In this study, the concentrations of several brominated alkaloids, including this compound, were determined based on standard curves. The methodology implies that the analytical method was validated, which would include the determination of detection and quantification limits. For instance, the study noted that another compound, aerophobin-1, was frequently below the detection limit during HPLC analyses, underscoring the practice of establishing such limits in their analytical workflow mdpi.com.
While the execution of quantitative analysis of this compound has been documented, specific numerical values for its LOD and LOQ are not explicitly detailed in the readily available scientific literature. The determination of these values is intrinsically linked to the specific analytical instrumentation and methodology employed, including the type of detector and the chromatographic conditions.
To illustrate the typical presentation of such data, the following interactive table provides a hypothetical representation of how the detection and quantification limits for this compound might be reported. It is important to note that the values presented in this table are examples and not empirically determined data from published studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Methanolic Extract of Aplysina sp. | 0.05 µg/mL | 0.15 µg/mL |
| LC-MS/MS | Seawater | 0.01 ng/mL | 0.03 ng/mL |
| UPLC-HRMS | Animal Tissue Homogenate | 0.1 ng/g | 0.3 ng/g |
Preclinical Pharmacological Investigations and Proposed Mechanisms of Action of Aplysinamisine I
Evaluation of Antimicrobial Activities of Aplysinamisine I and Analogues
Investigations into the antimicrobial potential of this compound and its structural analogues have revealed a range of activities, from marginal antibacterial effects to more pronounced actions in related bromotyrosine compounds.
This compound, along with its closely related analogues Aplysinamisine II and Aplysinamisine III, has demonstrated marginal antimicrobial activity. nih.gov These compounds were isolated from the marine sponge Aplysina cauliformis. nih.gov The broader class of bromotyrosine-derived alkaloids, to which this compound belongs, is known for possessing antimicrobial properties. researchgate.net
A structurally related compound, (+)-Aeroplysinin-1, has shown potent antibiotic effects, particularly against Gram-positive bacteria. medchemexpress.comreports-vnmedical.com.ua Studies have demonstrated its high antibacterial activity against clinical strains of Cutibacterium and Staphylococcus. reports-vnmedical.com.ua
Table 1: Antibacterial Activity of Aeroplysinin-1
| Bacterial Genus | Inhibition Zone Diameter (mm) for 0.1% solution | Reference |
|---|---|---|
| Cutibacterium | 35.4 ± 3.2 | reports-vnmedical.com.ua |
| Enterococci | 32.1 ± 2.8 | reports-vnmedical.com.ua |
| Staphylococci | 26.5 ± 2.5 | reports-vnmedical.com.ua |
While this compound itself has not been extensively studied for antifungal properties, research on structurally related compounds provides some insight. The analogue Aeroplysinin-1 was found to have no activity against fungi of the genus Candida. reports-vnmedical.com.ua However, other bromotyrosine derivatives isolated from marine sponges have shown antifungal activity. researchgate.net For example, certain compounds have demonstrated activity against Candida albicans and other fungi. mdpi.commdpi.com Bacteria associated with the Aplysina sp. sponge have also been found to produce compounds with antifungal activity against C. albicans. atlantis-press.com
Assessment of Cytotoxic and Antineoplastic Activities in Non-Human Cell Models
The cytotoxic potential of this compound and its analogues has been evaluated in various non-human cell models, revealing modest activity for the Aplysinamisine family and more potent effects for related compounds like Aeroplysinin-1.
Initial studies reported that Aplysinamisine II and Aplysinamisine III display modest cytotoxicity. nih.gov The broader family of dibromotyrosine-derived natural products from Verongida sponges is frequently reported to possess significant cytotoxic activity. acs.org
The analogue Aeroplysinin-1 has demonstrated more pronounced cytotoxic effects. It shows anti-proliferative activity against a range of tumor cell lines, including HT-1080 (fibrosarcoma), HCT-116 (colon carcinoma), HeLa (cervical cancer), and various leukemia cells, with IC50 values ranging from 2.3 to 17 μM. medchemexpress.com It also inhibits the growth of human endothelial cells with IC50 values between 2.6 and 4.7 μM. medchemexpress.com In leukemia and prostate cancer cells, Aeroplysinin-1 exhibited a dose-dependent inhibitory effect. mdpi.com
Table 2: Cytotoxic Activity (IC50) of Aeroplysinin-1 in Various Cell Lines
| Cell Line Type | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Tumor Cells | HT-1080, HCT-116, HeLa, THP-1, NOMO-1, HL-60 | 2.3 - 17 | medchemexpress.com |
| Human Endothelial Cells | EVLC-2, HMEC, RF-24, HUVEC | 2.6 - 4.7 | medchemexpress.com |
| Non-malignant Cells | CCD966SK | 1.54 ± 0.138 | mdpi.com |
| Non-malignant Cells | NR8383 | 6.77 ± 0.190 | mdpi.com |
The cytotoxic effects of compounds structurally related to this compound, such as Aeroplysinin-1, are largely attributed to the induction of apoptosis. nih.govnih.gov Aeroplysinin-1 has been shown to selectively induce apoptosis in endothelial cells, a key process in its antiangiogenic activity. nih.govmdpi.com This process involves chromatin condensation, nuclear fragmentation, and an increase in the sub-diploid DNA content of the cells. nih.govmdpi.com
The mechanism of apoptosis induction by Aeroplysinin-1 is mediated through the intrinsic, or mitochondrial, pathway. mdpi.comnih.govmdpi.com Key events in this process include:
ROS Generation : Treatment with Aeroplysinin-1 induces the generation of reactive oxygen species (ROS), which disrupts the cellular oxidative balance. mdpi.com
Mitochondrial Dysfunction : The compound causes a disruption of the mitochondrial membrane potential. mdpi.com
Caspase Activation : Aeroplysinin-1 treatment leads to the activation of initiator caspases-2, -8, and -9, as well as the executioner caspase-3. nih.govmdpi.com
Cleavage of Apoptotic Substrates : Activated caspases cleave key cellular proteins, such as poly (ADP-ribose) polymerase (PARP) and lamin-A, which is a hallmark of apoptosis. nih.govmdpi.com
Studies have shown that Aeroplysinin-1's pro-apoptotic activity involves the dephosphorylation of the pro-apoptotic protein Bad and the subsequent release of cytochrome c from the mitochondria. mdpi.com The apoptotic effects may also involve the regulation of the PI3K/AKT/mTOR pathway. mdpi.com
Enzyme Modulatory Effects
While specific enzyme modulatory data for this compound is not widely available, studies on the closely related analogue Aeroplysinin-1 have identified it as an inhibitor of several key enzymes. In cell-free systems, Aeroplysinin-1 has been shown to bind to and inhibit the activity of Heat shock protein 90 (Hsp90) and Topoisomerase IIα. mdpi.com It demonstrated potent inhibition of topoisomerase II activity with an IC50 value of 1.37 μM. mdpi.com Furthermore, Aeroplysinin-1 has been reported to inhibit the intrinsic protein tyrosine kinase activity of the Epidermal Growth Factor (EGF) receptor complex. medchemexpress.com
Cholinesterase Inhibition
The inhibition of cholinesterases, such as acetylcholinesterase (AChE), is a key therapeutic strategy for conditions like Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine. phcogrev.com While studies specifically detailing the cholinesterase inhibitory activity of this compound were not found, research on other bromotyrosine alkaloids has demonstrated notable effects.
For instance, a study on bromotyrosine alkaloids isolated from the Thai sponge Acanthodendrilla sp. identified two compounds with significant inhibitory activity against human recombinant acetylcholinesterase (hrAChE). nih.govresearchgate.net Homoserine-derived alkaloids have also been investigated for their potential as cholinesterase inhibitors. researchgate.net The most potent of these was homoaerothionin, which exhibited a competitive mode of inhibition. nih.govresearchgate.net The spirocyclohexadienylisoxazole moiety and the length of the alkyl diamine linkage were identified as crucial structural features for this strong inhibitory activity. nih.govresearchgate.net
| Compound | IC50 (µM) against hrAChE | Source Organism |
| Homoaerothionin | 4.5 | Acanthodendrilla sp. |
| Fistularin 1 | 47.5 | Acanthodendrilla sp. |
This demonstrated activity in related compounds suggests that this compound may also possess cholinesterase inhibitory properties, warranting further investigation.
Factor XIa Inhibition
Factor XIa (FXIa) is a crucial enzyme in the intrinsic pathway of the blood coagulation cascade and has emerged as a promising target for the development of new anticoagulants with a potentially lower risk of bleeding complications. nih.govnih.gov
Research has shown that Aplysinamisine II, along with other bromotyrosine alkaloids, exhibits inhibitory activity against Factor XIa. nih.gov In an assay measuring the hydrolysis of a chromogenic substrate, Aplysinamisine II at a concentration of 222 μM was found to inhibit FXIa by approximately 30%. nih.gov
Several other bromotyrosine alkaloids isolated from marine sponges have also demonstrated FXIa inhibitory activity. nih.gov Notably, these compounds did not show significant inhibition of Factor IXa at the same concentration, suggesting a degree of selectivity. nih.gov
| Compound | Concentration (µM) | % Inhibition of Factor XIa |
| Aplysinamisine II | 222 | ~30% |
| Clavatadine C | 222 | ~17% |
| Clavatadine D | 222 | ~30% |
| Clavatadine E | 222 | ~37% |
| Aerophobin 1 | 222 | ~59% |
| Purealdin L | 222 | ~12% |
Other Reported Biological Activities of Related Bromotyrosine Derivatives
Bromotyrosine derivatives isolated from marine sponges are known to possess a wide array of biological activities. mdpi.comnih.govacs.org These activities include antiviral, anti-inflammatory, and anti-angiogenic properties, among others.
Antiviral Activity: Several bromotyrosine alkaloids have demonstrated notable antiviral effects. nih.gov For example, fistularin-3 and 11-ketofistularin-3 have shown activity against the feline leukemia virus. nih.gov Furthermore, a number of bromotyrosine compounds, such as aeroplysinin-1 and purealidin B, have been found to inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1) in vitro. redalyc.orgudea.edu.co The mechanism of action for some of these compounds involves the inhibition of viral entry and nuclear import of retroviral DNA. redalyc.org Mololipids, which are bromotyrosine-derived lipids, have also been reported to be active against HIV-1. redalyc.org
Anti-inflammatory Activity: The anti-inflammatory potential of alkaloids, including marine-derived compounds, has been a subject of significant research. nih.govsemanticscholar.org Bastadins, a class of bromotyrosine derivatives, have exhibited anti-inflammatory activities in preclinical studies. nih.gov The mechanisms underlying the anti-inflammatory effects of alkaloids are varied and can involve the modulation of various signaling pathways and the inhibition of pro-inflammatory mediators. nih.gov
Anti-angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Certain bromotyrosine derivatives have been identified as having anti-angiogenic properties. nih.gov For example, aeroplysinin-1 has been shown to possess anti-angiogenic effects in preclinical models. nih.gov
In addition to these activities, bromotyrosine alkaloids have also been reported to have cytotoxic, antimicrobial, and antifungal effects. mdpi.comnih.govnih.gov
In Vivo Behavioral Studies Utilizing this compound or Related Compounds
Direct in vivo behavioral studies specifically utilizing this compound are not available in the current body of scientific literature. However, the zebrafish (Danio rerio) larval model has emerged as a powerful tool for high-throughput screening of neuroactive compounds and for studying the behavioral effects of various substances, including marine alkaloids. mdpi.comnih.govresearchgate.net
Zebrafish larvae are particularly well-suited for neurobehavioral research due to their rapid development, genetic tractability, and the conservation of key neural pathways with mammals. mdpi.comnih.gov Their locomotor activity is sensitive to a variety of neuroactive drugs, and changes in swimming behavior can be used to assess the potential anxiolytic, sedative, or stimulant properties of test compounds. duke.edupmiscience.comnih.gov
Given the demonstrated in vitro neuroactive potential of related bromotyrosine alkaloids, such as the inhibition of acetylcholinesterase, the zebrafish larval model presents a valuable platform for future in vivo investigations into the potential behavioral effects of this compound. Such studies could provide crucial insights into its ability to modulate nervous system function and its potential as a lead compound for the development of new therapeutics.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Aplysinamisine I Analogues
Identification of Key Structural Moieties Influencing Biological Activities
The biological activity of Aplysinamisine I analogues is significantly influenced by specific structural components, particularly the nature of the side chain attached to the core scaffold. Research into related spirocyclic bromotyrosines, such as clavatadine C, has demonstrated that cytotoxicity is heavily dependent on the structure of the side chain, often referred to as the "tail portion". acs.org
In a comprehensive study, a library of 32 simplified spirocyclic clavatadine C analogues was synthesized to probe the importance of the side chain. nih.gov The natural 4-(aminobutyl)guanidine (B1264869) (agmatine) side chain was replaced with various simpler amino and hydrazide substituents. nih.gov Testing these analogues against a human melanoma cell line (A-375) revealed that modifications to this side chain directly modulated cytotoxic potency. nih.gov For example, replacing the complex guanidine (B92328) moiety with simpler aliphatic or aromatic groups resulted in a range of activities, underscoring the side chain's critical role in mediating the biological effect. nih.gov
Further evidence comes from studies on psammaplysin analogues, which share the spiroisoxazoline core with this compound. The antimalarial activity of this family was found to be highly dependent on the side chain structure. Psammaplysin H, for instance, exhibited an in vitro antimalarial activity (IC₅₀ of 0.41 µM) that was at least fourfold more potent than its close analogues, psammaplysin G and F, which differ in their side chain configurations. griffith.edu.au The conformation and chemical properties of the side chain can also be a determining factor; studies on other classes of natural products have shown that restricting side chain conformation can lead to a significant increase in inhibitor potency. nih.gov The length of the side chain can also influence interactions with biological targets, with longer chains potentially allowing for different binding modes or interactions. mdpi.com
Table 1: Impact of Side Chain Variation on Antimalarial Activity of Psammaplysin Analogues This interactive table summarizes the in vitro activity of psammaplysin analogues against the 3D7 isolate of P. falciparum, highlighting the influence of the side chain structure.
| Compound | Side Chain Moiety | Antimalarial Activity (IC₅₀, µM) | Source |
| Psammaplysin H (1) | Specific polyamine chain | 0.41 | griffith.edu.au |
| Psammaplysin G (2) | Varies from H | >1.7 (Minimal inhibition) | griffith.edu.au |
| Psammaplysin F (3) | Varies from H | >1.7 (Minimal inhibition) | griffith.edu.au |
Impact of Halogenation Patterns and Substituents on Bioactivity
Halogenation is a common feature of marine natural products and is known to play a significant role in their bioactivity, often by increasing the molecule's hydrophobicity and metabolic stability. nih.govmdpi.com SAR studies confirm that the activity of bromotyrosine alkaloids is linked to a minimum hydrophobic volume provided by the halogen atoms. researchgate.net
The pattern of halogenation on the aromatic ring of this compound-related scaffolds is a key determinant of cytotoxicity. nih.gov In the synthesis of clavatadine C analogues, variations in halogen substituents led to significant differences in potency against the A-375 human melanoma cell line. nih.gov Notably, a dichloro-substituted analogue (18 ) demonstrated the highest cytotoxicity with a 50% cytotoxic concentration (CC₅₀) of 0.4 µM. nih.gov In contrast, analogues with other substitutions, such as a 3-chloro-4-methoxyphenyl group, showed different selectivity profiles. nih.gov
Table 2: Cytotoxicity of Halogenated Spirocyclic Clavatadine C Analogues against A-375 Melanoma Cells This interactive table presents data on how different halogenation patterns and substituents on the spirocyclic scaffold influence cytotoxicity.
| Compound ID | Substituent Pattern | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Source |
| 18 | 2,4-dichloro | 0.4 ± 0.3 | 2.0 | nih.gov |
| 13 | 3-bromo-5-chloro | 1.8 ± 0.2 | 1.8 | nih.gov |
| 14 | 3,5-dichloro | 1.3 ± 0.1 | 1.9 | nih.gov |
| 21 | 3-chloro-4-methoxyphenyl | 1.4 ± 0.2 | 2.2 | nih.gov |
| 29 | pyridin-2-yl | 1.8 ± 0.1 | 2.4 | nih.gov |
Role of Spirolactone and Spiroisoxazoline Frameworks in Biological Function
This compound is characterized by a spiroisoxazoline core. ijmphs.com This rigid three-dimensional framework is considered a privileged scaffold in medicinal chemistry. nih.gov The spirocyclic structure is more rigid and occupies chemical space more effectively than comparable open-chain bromotyrosine analogues, making it an attractive starting point for drug design. nih.gov The spiroisoxazoline moiety is a distinctive feature of many bioactive bromotyrosine alkaloids isolated from marine sponges of the order Verongida. griffith.edu.aumdpi.com
The inherent rigidity of the spiroisoxazoline framework pre-organizes the appended functional groups in a defined spatial orientation, which can lead to higher affinity and selectivity for biological targets. The absolute configuration of the stereogenic centers at the spiro junction (e.g., 1R,6S) is a critical structural feature that can dictate biological recognition and activity. mdpi.com The anticancer potential of this scaffold was recognized early on, with initial studies showing that simplified synthetic spiroisoxazolines possessed activity against tumor cells. nih.gov This framework is now associated with a wide range of biological activities, including cytotoxic, antimicrobial, and enzyme-inhibitory properties. researchgate.net
Computational Approaches to Correlate Chemical Features with Biological Effects
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structures of compounds and their biological activities. ijmphs.com While specific QSAR studies on this compound were not found, this approach has been successfully applied to other marine-derived compounds, including bromotyrosine derivatives, to predict their biological effects. mdpi.com
For instance, QSAR models have been developed to predict the antifouling activity of marine natural products. mdpi.com These models, which can achieve high predictive accuracy, often highlight the importance of specific molecular descriptors such as branching, molecular complexity, and the influence of interatomic distances within the molecule. mdpi.com The general methodology involves generating mathematical models—such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS)—that correlate calculated molecular descriptors with observed biological activity. frontiersin.org
These validated models can then be used in virtual screening campaigns to search large databases of natural products for new potential lead compounds. mdpi.com For example, a QSAR model could be used to screen a library of this compound-inspired structures to predict their activity, thereby prioritizing the synthesis of the most promising candidates. mdpi.com Descriptors found to be important in these models, such as those related to electronic properties (e.g., DeltaEpsilonC) or dipole moments (e.g., ZCompDipole), provide quantitative insights into the features that drive bioactivity. frontiersin.org
Rational Design Principles for Novel this compound-Inspired Analogues
The collective findings from SAR and QSAR studies provide clear principles for the rational design of new analogues inspired by the this compound scaffold. Rational design aims to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. innovations-report.comnih.gov
A primary design strategy is structural simplification . nih.gov The complex side chains of many natural products can be replaced with simpler, synthetically accessible moieties to improve properties and reduce the complexity of the synthesis. For clavatadine C analogues, replacing the intricate agmatine (B1664431) side chain with simpler amino and hydrazide groups was a successful strategy for creating a library of new compounds with modulated cytotoxicity. nih.gov
Another key principle is the use of a convergent synthetic strategy . acs.org Designing a synthesis route where the core scaffold and the variable side chain are made separately and then combined in a late-stage step allows for the rapid and efficient generation of a diverse library of analogues. This approach is ideal for SAR exploration, as it maximizes efficiency by focusing on late-stage diversification. acs.org
Finally, the systematic modulation of physicochemical properties , such as hydrophobicity, is a guiding principle. nih.gov SAR studies have shown that bioactivity can be enhanced by introducing specific substituents, like halogens, to tune properties like lipophilicity. nih.gov By combining these principles—structural simplification, convergent synthesis, and systematic property modulation—researchers can rationally design novel this compound-inspired analogues with optimized therapeutic potential.
Synthetic Strategies for Aplysinamisine I and Its Structural Congeners
Methodologies for Constructing the Bromotyrosine Core Structure
The synthesis of the spirocyclic bromotyrosine scaffold, a central feature of Aplysinamisine I and its congeners, typically commences with readily available amino acid precursors. A common starting material is L-tyrosine. nih.gov One established methodology involves an initial esterification of L-tyrosine, for instance, using tert-butyl acetate (B1210297) in the presence of perchloric acid to yield L-tyrosine tert-butyl ester. nih.gov
Following the protection of the carboxylic acid, the next crucial step is the oxidation of the amino acid moiety. This is often achieved using sodium tungstate (B81510) and hydrogen peroxide, which converts the amino group into an oxime. nih.gov This oxime intermediate is pivotal, as it sets the stage for the key ring-forming reaction.
The construction of the characteristic spirocyclic core is accomplished through an oxidative spirocyclization. The choice of reagent for this step is critical and can depend on the desired halogenation pattern of the aromatic ring. For non-halogenated versions, a reagent such as [bis(trifluoro-acetoxy)iodo]benzene (PIFA) in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) is effective. nih.gov For the synthesis of brominated scaffolds, as required for this compound, a brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is employed to achieve the desired spirocyclic ester. nih.gov This sequence provides a reliable and adaptable route to the fundamental bromotyrosine core structure.
Stereoselective Synthesis of the Spirocyclic Systems
Achieving stereochemical control during the formation of the spirocyclic system is a significant challenge in the synthesis of bromotyrosine alkaloids. The spiroisoxazoline moiety within these natural products possesses distinct stereogenic centers. The absolute configuration of these centers has been determined for many related compounds, most of which exhibit a 1R,6S configuration. researchgate.net
Synthetic strategies aim to control the formation of these stereocenters during the key spirocyclization step. The inherent chirality of the starting material, such as L-tyrosine, can influence the stereochemical outcome of the reaction. The choice of cyclization conditions, including reagents, solvents, and temperature, can also play a crucial role in directing the stereoselectivity of the ring closure. The development of catalytic enantioselective methods is an ongoing area of research aimed at providing precise control over the formation of these chiral spirocyclic systems. rsc.org The goal is to develop reactions that selectively produce the desired enantiomer, which is often crucial for biological activity.
Total Synthesis Efforts for this compound and Structurally Related Natural Products
The architectural complexity of this compound has made it a challenging target for total synthesis. However, synthetic efforts have been successfully directed toward structurally related bromotyrosine-derived metabolites, providing valuable insights and methodologies applicable to this compound.
For example, a concise and efficient total synthesis of the aplysinellamides A and B, which share structural similarities with this compound, has been accomplished in seven steps from D-lysine. researchgate.net A key step in this synthesis was the formation of an amide skeleton through a condensation reaction between cinnamic acid and a protected D-lysine methyl ester. researchgate.net
Another relevant example is the total synthesis of acanthodendrilline, a cytotoxic bromotyrosine alkaloid. researchgate.net This four-step synthesis commenced from commercial tyramine (B21549) and utilized either (S)- or (R)-epichlorohydrin to establish the single chiral center. This approach allowed for the synthesis of both enantiomers of the natural product, which was instrumental in determining the absolute configuration of the naturally isolated compound as 11-S. researchgate.net These synthetic campaigns demonstrate the feasibility of constructing complex bromotyrosine alkaloids and lay the groundwork for a future total synthesis of this compound.
Development of Synthetic Analogues for Biological Activity Profiling
To investigate the structure-activity relationships (SAR) of spirocyclic bromotyrosines, researchers have developed synthetic strategies to create libraries of analogues. This involves systematically modifying different parts of the molecule to observe how these changes affect its biological profile.
One such effort focused on the clavatadine scaffold, which is structurally related to this compound. nih.gov In this study, the agmatine (B1664431) side chain of the natural product was replaced with a variety of different amino and hydrazide substituents. The synthesis began with the construction of the core spirocyclic carboxyl structure. nih.gov This core was then coupled with a diverse set of amines or hydrazides using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt·H₂O). nih.gov This approach led to the creation of a library of 32 spirocyclic clavatadine analogues. nih.gov These compounds were then subjected to cytotoxicity testing against a human melanoma cell line (A-375) and a normal human skin fibroblast cell line (Hs27) to profile their biological activity. nih.gov
The following table details a selection of the modifications made to the core structure to generate analogues for biological profiling.
| Core Structure | Coupling Partner (Amine/Hydrazide) | Resulting Analogue Class |
| Spirocyclic Carboxyl Core | Various Aliphatic Amines | Aliphatic Amide Analogues |
| Spirocyclic Carboxyl Core | Various Aromatic Amines | Aromatic Amide Analogues |
| Spirocyclic Carboxyl Core | Various Hydrazides | Hydrazide Analogues |
| Spirocyclic Carboxyl Core | Amino Acid Esters | Peptidomimetic Analogues |
This strategy of creating focused libraries of synthetic analogues is a powerful tool for identifying the key structural features required for biological activity and for developing new compounds with potentially improved properties. nih.govnih.gov
Future Perspectives and Emerging Research Avenues for Aplysinamisine I
The exploration of marine natural products like Aplysinamisine I is entering a new era, driven by technological advancements and a growing understanding of marine ecosystems. Future research is poised to unlock the full potential of this intriguing bromotyrosine alkaloid, from discovering its biosynthetic origins to refining its therapeutic applications and understanding its ecological significance. The following sections outline key emerging research avenues that will shape the future of this compound studies.
Q & A
Q. Q1. What experimental methodologies are recommended for isolating and characterizing Aplysinamisine I from marine sources?
Category: Isolation and Characterization Methodological Answer:
- Sample Preparation: Use gradient solvent extraction (e.g., methanol/dichloromethane) to fractionate crude extracts, followed by column chromatography (silica gel or Sephadex LH-20) for purification .
- Structural Elucidation: Combine NMR (¹H, ¹³C, 2D-COSY, HMBC) with high-resolution mass spectrometry (HRMS) to confirm molecular formula and stereochemistry. Cross-validate with published spectral databases .
- Purity Assessment: Employ HPLC-UV/ELSD with C18 columns and standardized mobile phases to ensure >95% purity .
Q. Q2. How can conflicting spectral data for this compound be resolved during structural verification?
Category: Data Validation Methodological Answer:
- Contradiction Analysis: Compare observed NMR chemical shifts and coupling constants with literature values. Discrepancies may arise from solvent effects, pH, or impurities .
- Redundancy Checks: Repeat experiments under standardized conditions (e.g., deuterated solvent, controlled temperature) and validate using alternative techniques (e.g., X-ray crystallography if crystals are obtainable) .
- Collaborative Verification: Share raw data with independent labs for cross-validation .
Advanced Research Questions
Q. Q3. What strategies are effective for designing bioactivity assays targeting this compound’s reported anticancer properties?
Category: Experimental Design Methodological Answer:
- Hypothesis-Driven Assays: Prioritize mechanisms (e.g., apoptosis induction, kinase inhibition) based on structural analogs or computational docking studies .
- Dose-Response Curves: Use a minimum of five concentrations (e.g., 0.1–100 µM) in triplicate to establish IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent controls .
- Off-Target Screening: Employ high-content screening (HCS) or proteomic profiling to assess selectivity .
Q. Q4. How should researchers address reproducibility challenges in synthesizing this compound derivatives?
Category: Synthetic Optimization Methodological Answer:
- Reaction Monitoring: Use TLC and LC-MS to track intermediate formation. Optimize catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF for polar aprotic conditions) .
- Byproduct Analysis: Characterize side products via HRMS/MS to identify competing reaction pathways .
- Documentation: Provide detailed synthetic protocols in supplementary materials, including temperature, stirring rates, and purification thresholds .
Q. Q5. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data involving this compound?
Category: Data Analysis Methodological Answer:
- Nonlinear Regression: Fit data to log(inhibitor) vs. response models (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- Error Propagation: Report confidence intervals (95%) and use ANOVA for multi-group comparisons. Address outliers via Grubbs’ test or robust statistical methods .
- Meta-Analysis: Compare results with published studies using standardized metrics (e.g., fold-change relative to controls) to identify trends or anomalies .
Literature and Peer Review
Q. Q6. How can researchers systematically evaluate contradictory findings in studies on this compound’s bioavailability?
Category: Literature Synthesis Methodological Answer:
- Critical Appraisal: Assess methodologies (e.g., in vitro vs. in vivo models, solubility enhancers used) to identify variables influencing bioavailability .
- Meta-Regression: Pool data from multiple studies to quantify the impact of experimental parameters (e.g., particle size, administration route) .
- Gap Identification: Highlight understudied areas (e.g., pharmacokinetics in non-mammalian models) for future work .
Reporting Standards
Q. Q7. What are the minimum data requirements for publishing a novel this compound derivative?
Category: Academic Compliance Methodological Answer:
- Primary Data: Include NMR/HRMS spectra, HPLC chromatograms, and crystallographic data (if available) .
- Biological Assays: Report raw viability/apoptosis data, statistical parameters, and negative/positive controls .
- Ethical Disclosure: Declare biocompliance (e.g., NIH guidelines for animal studies) and conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
